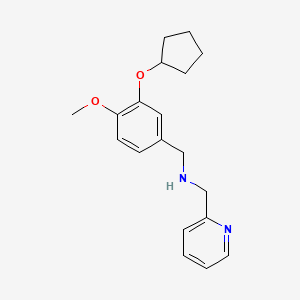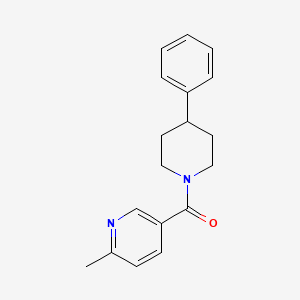
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone, also known as PPYM, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. PPYM is a small molecule that belongs to the class of piperidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been shown to exhibit various biochemical and physiological effects in animal models. These effects include analgesia, antidepressant-like effects, and anxiolytic effects. (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has also been shown to exhibit anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the central nervous system. However, one limitation of using (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
Zukünftige Richtungen
There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone. One direction is to further investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and epilepsy. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone and to identify any potential side effects or toxicity.
Synthesemethoden
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone can be synthesized using various methods, including the reaction of 4-phenylpiperidine with 3-bromopyridine in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylpiperidine with 3-chloropyridine in the presence of a base and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been studied for its potential as a therapeutic agent in various scientific research studies. One study investigated the effects of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone on the central nervous system and found that it exhibited antidepressant-like effects in animal models. Another study found that (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone exhibited potent analgesic effects in animal models of pain.
Eigenschaften
IUPAC Name |
(4-phenylpiperidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(16-7-4-10-18-13-16)19-11-8-15(9-12-19)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDZMUYVBSTMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)


![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)
![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)


![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)


![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)